![molecular formula C12H8F2O3 B508061 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438222-04-9](/img/structure/B508061.png)
5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde” is a chemical compound with the CAS Number: 438222-04-9 . It has a molecular weight of 238.19 and its IUPAC name is 5-[(2,4-difluorophenoxy)methyl]-2-furaldehyde . It is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H8F2O3/c13-8-1-4-12(11(14)5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 238.19 .Scientific Research Applications
Chemical Synthesis and Reactions
Studies have explored the Knoevenagel condensations involving furan-2-carbaldehyde derivatives, demonstrating their utility in forming various compounds. Microwave irradiation has been compared with classical conditions for these reactions, showing the potential for efficiency improvements in synthetic chemistry (Gajdoš et al., 2006). Additionally, the oxidation of furan-2-carbaldehyde derivatives has been examined, offering insights into the synthesis of carboxylic acids and the instability of certain furan derivatives under oxidative conditions (Aleksandrov et al., 2011).
Neuroprotective Activities
Research on Gastrodia elata, a traditional medicinal plant, has identified derivatives of furan-2-carbaldehyde with potential neuroprotective activities. These compounds have shown promise in vitro for protecting PC12 cells against damage induced by oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases (Li et al., 2016).
Antitumor Properties
Investigations into compounds from Taiwanofungus camphoratus spent culture broth have isolated furan-2-carbaldehyde derivatives with antitumor activities. These compounds were found to inhibit the proliferation of tumor cells in vitro, indicating their potential as leads for developing new cancer treatments (Jia et al., 2015).
Antioxidant Agents
A study on novel chalcone derivatives synthesized from furan-2-carbaldehyde revealed their potent antioxidant activities. The compounds were evaluated in vitro and demonstrated significant potential as antioxidants, underscoring the versatility of furan-2-carbaldehyde derivatives in the development of new antioxidant agents (Prabakaran et al., 2021).
Future Directions
The future directions of “5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde” and similar compounds could involve their use in the development of new drugs that act on unexplored molecular targets . There is a switch from traditional resources such as crude oil to biomass in substantial parts of the chemical industry . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The spectacular range of compounds that can be economically synthesized from biomass via FPCs shows the potential of bio-based materials .
properties
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O3/c13-8-1-4-12(11(14)5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPDVQWJOBDFHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

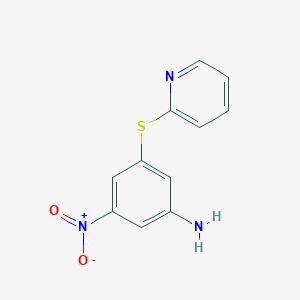
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)
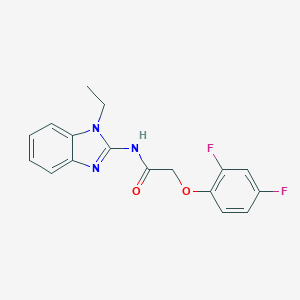
![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)
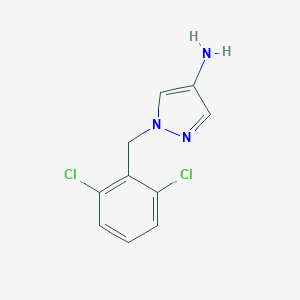

![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)
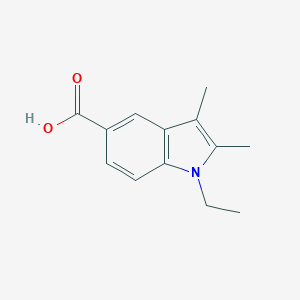

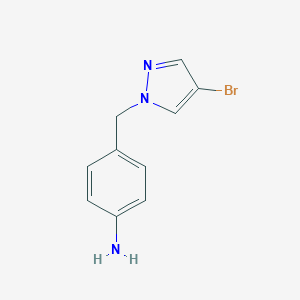
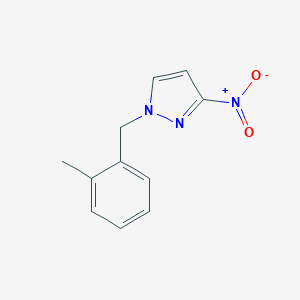
![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508036.png)